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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity and kinetics

of Rocastine, a selective H1-antihistamine. The information is compiled from publicly available

scientific literature and is intended to serve as a comprehensive resource for researchers and

professionals in the field of drug development. This document summarizes quantitative binding

data, details experimental protocols, and visualizes key concepts and workflows.

Core Concepts: Receptor Binding and Kinetics
The therapeutic effect of a drug is intrinsically linked to its interaction with its target receptor.

Two key aspects of this interaction are binding affinity and kinetics.

Binding Affinity (Ki, Kd): This metric quantifies the strength of the binding between a ligand

(e.g., Rocastine) and its receptor. It is typically expressed as the inhibition constant (Ki) or

the dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity.

Binding Kinetics (kon, koff): These parameters describe the rates at which a ligand

associates (kon or association rate constant) and dissociates (koff or dissociation rate

constant) from its receptor. These kinetics determine the duration of the drug-receptor

interaction and can be a more predictive measure of a drug's in vivo efficacy than binding

affinity alone. The residence time of a drug at its receptor, calculated as 1/koff, is a crucial

factor in its duration of action.
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Rocastine Receptor Binding Affinity
Rocastine is a selective antagonist of the histamine H1 receptor. The primary quantitative data

on its binding affinity comes from a study by Sleevi et al. (1991), which investigated the

stereoselectivity of Rocastine's enantiomers in a [3H]mepyramine binding assay using guinea

pig cortical homogenates.

Compound Receptor Radioligand
Tissue
Source

Ki (nM) Reference

(R)-Rocastine Histamine H1
[3H]mepyram

ine

Guinea Pig

Cortex
0.54

Sleevi et al.,

J Med Chem,

1991[1]

(S)-Rocastine Histamine H1
[3H]mepyram

ine

Guinea Pig

Cortex
160

Sleevi et al.,

J Med Chem,

1991[1]

(±)-Rocastine

(racemic)
Histamine H1

[3H]mepyram

ine

Guinea Pig

Cortex
1.1

Sleevi et al.,

J Med Chem,

1991[1]

The data clearly indicates a significant stereoselectivity in binding to the H1 receptor, with the

(R)-enantiomer possessing approximately 300-fold higher affinity than the (S)-enantiomer.

Rocastine Receptor Binding Kinetics
As of the latest available information, specific experimental data for the association rate

constant (kon) and dissociation rate constant (koff) of Rocastine at the H1 receptor have not

been published in the public domain.

While direct kinetic data for Rocastine is unavailable, the study of binding kinetics for H1-

antihistamines is a critical area of research. A longer residence time (1/koff) at the H1 receptor

is often associated with a more sustained antihistaminic effect in vivo. The determination of

these kinetic parameters typically involves specialized radioligand binding assays or surface

plasmon resonance (SPR) studies.
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Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay to

determine the H1 receptor affinity of a test compound, based on the principles described in the

study of Rocastine and other H1-antagonists.

[3H]Mepyramine Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Rocastine) for the

histamine H1 receptor by measuring its ability to displace the radiolabeled H1-antagonist

[3H]mepyramine from its binding sites in a tissue homogenate.

Materials:

Receptor Source: Guinea pig cerebral cortex, homogenized.

Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).

Assay Buffer: 50 mM Na2/KPO4 buffer, pH 7.5.

Test Compounds: Rocastine enantiomers and racemic mixture, dissolved in an appropriate

solvent (e.g., DMSO).

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 1 µM

triprolidine or unlabeled mepyramine).

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

Scintillation Counter: For quantifying radioactivity.

Scintillation Cocktail: A solution for detecting radioactive emissions.

Procedure:

Membrane Preparation:

Dissect and homogenize guinea pig cerebral cortex in ice-cold assay buffer.
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Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular

debris.

Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the crude

membrane fraction containing the H1 receptors.

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-

speed centrifugation.

Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 0.25

mg/mL), determined by a protein assay (e.g., Bradford method).

Assay Setup:

Prepare a series of dilutions of the test compound (e.g., Rocastine) in the assay buffer.

In a set of assay tubes, add the following components in order:

Total Binding: Assay buffer, [3H]mepyramine (at a final concentration near its Kd, e.g., 1

nM), and the membrane preparation.

Non-specific Binding: Assay buffer, [3H]mepyramine, the non-specific binding control,

and the membrane preparation.

Competitive Binding: Assay buffer, [3H]mepyramine, the desired concentration of the

test compound, and the membrane preparation.

The final assay volume is typically 250 µL.

Incubation:

Incubate the assay tubes at 25°C for 60 minutes to allow the binding reaction to reach

equilibrium.

Filtration:

Rapidly terminate the incubation by filtering the contents of each tube through the glass

fiber filters using the cell harvester.
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Wash the filters with several volumes of ice-cold assay buffer to remove unbound

radioligand.

Quantification:

Place the filters in scintillation vials, add the scintillation cocktail, and allow them to

equilibrate.

Measure the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis of the competition

curve.

Calculate the Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for

the receptor.

Visualizations
The following diagrams illustrate key concepts and workflows related to Rocastine's receptor

interactions and the experimental procedures used to study them.
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Caption: Histamine H1 Receptor Signaling Pathway and Rocastine's Mechanism of Action.
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Caption: Workflow for a Competitive Radioligand Binding Assay.
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Caption: Relationship between Binding Parameters and Clinical Efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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